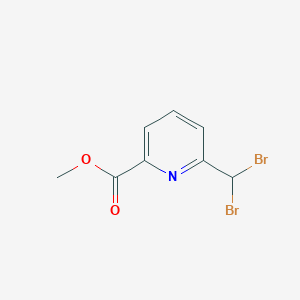
Methyl 6-(dibromomethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(dibromomethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a dibromomethyl group attached to the sixth position of the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(dibromomethyl)picolinate typically involves the bromination of methyl 6-(hydroxymethyl)picolinate. The process begins with the dissolution of methyl 6-(hydroxymethyl)picolinate in a suitable solvent such as acetonitrile. The reaction mixture is then cooled to 0°C, and phosphorus tribromide is added slowly. This results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar steps to the laboratory synthesis, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dibromomethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of methyl 6-(bromomethyl)picolinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Products include various oxidized derivatives of the original compound.
Reduction Reactions: The major product is methyl 6-(bromomethyl)picolinate.
Scientific Research Applications
Methyl 6-(dibromomethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-(dibromomethyl)picolinate involves its interaction with specific molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(bromomethyl)picolinate
- Picolinic acid
- Nicotinic acid
- Isonicotinic acid
Uniqueness
Methyl 6-(dibromomethyl)picolinate is unique due to the presence of the dibromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired .
Properties
CAS No. |
160939-16-2 |
|---|---|
Molecular Formula |
C8H7Br2NO2 |
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 6-(dibromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3 |
InChI Key |
BVRWAUQXQIDPMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















